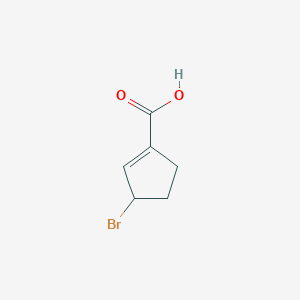
3-Bromocyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromocyclopent-1-ene-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol . This compound is characterized by the presence of a bromine atom attached to a cyclopentene ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocyclopent-1-ene-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of cyclopentene followed by carboxylation. The bromination step typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted cyclopentene derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
3-Bromocyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Cyclopent-1-ene-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
3-Chlorocyclopent-1-ene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-Iodocyclopent-1-ene-1-carboxylic acid:
Uniqueness: 3-Bromocyclopent-1-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
3-bromocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H7BrO2/c7-5-2-1-4(3-5)6(8)9/h3,5H,1-2H2,(H,8,9) |
InChI Key |
QZBDGEDSZVCVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















